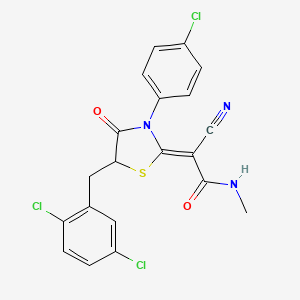

![molecular formula C22H19N3O3S B2494570 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 683766-02-1](/img/structure/B2494570.png)

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of sulfonamide compounds, such as 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, often involves the reaction of sulfamoyl benzoic acid with primary and secondary amines or amino acids. These processes yield a range of sulfonamides that have been extensively investigated for their inhibitory activity against various isoforms of the enzyme carbonic anhydrase (CA) (Abdoli et al., 2018).

Molecular Structure Analysis The molecular structure of sulfonamide compounds is characterized through techniques like X-ray crystallography, revealing intricate details about their crystallization and spatial arrangement. For instance, the crystal structure and Hirshfeld surface analysis of related sulfonamide compounds have shown the presence of intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds that contribute to their stability and interaction capabilities (Etsè et al., 2019).

Chemical Reactions and Properties Sulfonamide compounds engage in various chemical reactions, contributing to their diverse chemical properties. The incorporation of sulfamoyl moieties into benzamides, for instance, is a key reaction that enhances their inhibitory activity against specific targets like the carbonic anhydrase enzyme. Such modifications significantly impact their chemical reactivity and interaction with biological molecules (Abdoli et al., 2018).

Physical Properties Analysis The physical properties of sulfonamide compounds, including their crystallization patterns, melting points, and solubility, are crucial for understanding their behavior in various environments. These properties are often determined through experimental approaches such as X-ray crystallography and thermal analysis, providing insights into their stability, dissolution, and interaction mechanisms (Etsè et al., 2019).

Chemical Properties Analysis The chemical properties of sulfonamide compounds like 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide are defined by their functional groups, which play a significant role in their reactivity and biological activity. These properties are explored through various spectroscopic and computational methods, providing a comprehensive understanding of their interaction with biological targets and their potential applications in various fields (Abdoli et al., 2018).

科学的研究の応用

Carbonic Anhydrase Inhibition

4-[Benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide and its derivatives have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes. Aromatic sulfonamides, including compounds structurally related to 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, have been found to exhibit nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against human carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds show varying affinities for different isoenzymes, with the lowest affinity generally observed against hCA XII (Supuran et al., 2013). Similar research has synthesized novel acridine and bis acridine sulfonamide compounds with effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, highlighting the potential of sulfonamide derivatives in modulating the activity of carbonic anhydrases (Ulus et al., 2013).

作用機序

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction details and the resulting changes are yet to be elucidated.

特性

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-25(16-17-7-3-2-4-8-17)29(27,28)20-13-11-18(12-14-20)22(26)24-21-10-6-5-9-19(21)15-23/h2-14H,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOXLJOVIMNJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

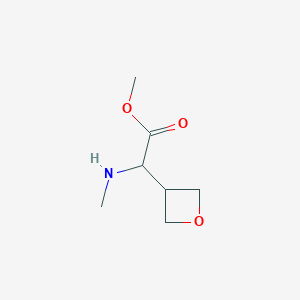

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

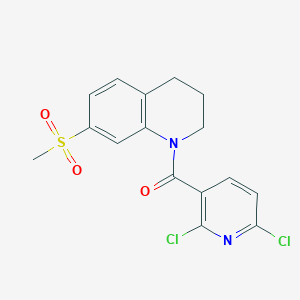

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)

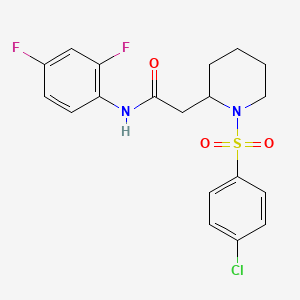

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)

![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)